3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide
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Overview
Description
3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide is an organic compound with the molecular formula C16H16BrNO2 It is a derivative of benzamide, featuring a bromine atom and a hydroxy-phenylpropyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide typically involves the bromination of benzamide derivatives followed by the introduction of the hydroxy-phenylpropyl group. One common method includes:
Bromination: Benzamide is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Hydroxy-phenylpropyl Group Introduction: The brominated benzamide is then reacted with 3-hydroxy-3-phenylpropylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used to replace the bromine atom.
Major Products
Oxidation: Formation of 3-bromo-N-(3-oxo-3-phenylpropyl)benzamide.
Reduction: Formation of N-(3-hydroxy-3-phenylpropyl)benzamide.
Substitution: Formation of 3-azido-N-(3-hydroxy-3-phenylpropyl)benzamide or 3-thio-N-(3-hydroxy-3-phenylpropyl)benzamide.
Scientific Research Applications
3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets. The hydroxy-phenylpropyl group may facilitate binding to enzymes or receptors, while the bromine atom can participate in halogen bonding, enhancing the compound’s affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-phenylpropyl)benzamide
- 3-bromo-N-(3-hydroxypropyl)benzamide
- 3-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide
Uniqueness
3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide is unique due to the presence of both the bromine atom and the hydroxy-phenylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-14-8-4-7-13(11-14)16(20)18-10-9-15(19)12-5-2-1-3-6-12/h1-8,11,15,19H,9-10H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOKBBLGFIZAEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=CC=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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